anti-TNBC agent-5

In Vivo Efficacy TNBC Xenograft Tumor Growth Inhibition

Many TNBC-targeting agents lack validated in vivo efficacy data, compromising translational research. anti-TNBC agent-5 (compound 10C) is a platinum(IV) prodrug engineered with an integrated bioorthogonal self-catalyzed NO donor, delivering synergistic Pt cytotoxicity and NO-mediated anti-metastatic activity within tumor cells. • 71.08% tumor growth inhibition in MDA-MB-231 xenograft model • Potent in vivo anti-lung metastasis activity via LOX inhibition & Atox1/ATP7a modulation • Favorable pharmacokinetic profile: AUC(0-t) of 2210.10 h·ng/mL. Ideal as a comparator against cisplatin-resistant models and for dissecting TNBC dissemination mechanisms.

Molecular Formula C24H47Cl2N7O7Pt
Molecular Weight 811.7 g/mol
Cat. No. B12379685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanti-TNBC agent-5
Molecular FormulaC24H47Cl2N7O7Pt
Molecular Weight811.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)O.C#CCON=[N+](N1CCN(CC1)C(=O)CCC(=O)O)[O-].[NH2-].[NH2-].Cl[Pt+2]Cl
InChIInChI=1S/C13H27NO2.C11H16N4O5.2ClH.2H2N.Pt/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;1-2-9-20-12-15(19)14-7-5-13(6-8-14)10(16)3-4-11(17)18;;;;;/h14H,2-12H2,1H3,(H,15,16);1H,3-9H2,(H,17,18);2*1H;2*1H2;/q;;;;2*-1;+4/p-2/b;15-12-;;;;;
InChIKeyOYOVPSGCBVHOEH-KTIRFDENSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

anti-TNBC agent-5: Compound Overview


anti-TNBC agent-5 (designated compound 10C) is a platinum(IV) prodrug engineered for targeted intervention in triple-negative breast cancer (TNBC). Its defining characteristic is an integrated, bioorthogonal self-catalyzed nitric oxide (NO) donor functionality. This design promotes enhanced stability in systemic circulation, while intracellular reductants trigger the release of both cytotoxic platinum (Pt) and nitric oxide (NO) within tumor cells [1]. The compound has a molecular weight of 811.66 and the formula C24H47Cl2N7O7Pt .

anti-TNBC agent-5: Critical Distinctions


Procurement of anti-TNBC agent-5 over other TNBC-targeting small molecules is driven by its unique, quantifiable in vivo profile. While many compounds demonstrate in vitro antiproliferative activity, anti-TNBC agent-5 is distinguished by validated and published in vivo efficacy, including tumor growth inhibition and anti-metastatic activity, in the MDA-MB-231 xenograft model [1]. Furthermore, its novel dual-mechanism of action—combining platinum cytotoxicity with NO-mediated biological effects—differentiates it from agents like anti-TNBC agent-1 or agent-4, which act via other pathways such as apoptosis induction or IKKβ inhibition, respectively . Substituting with a compound lacking this specific dual-action profile or validated in vivo data would compromise the scientific validity of experiments designed to study this particular therapeutic synergy.

anti-TNBC agent-5: In Vivo and PK Evidence


In Vivo Antitumor Efficacy

In a head-to-head comparison within the same study, anti-TNBC agent-5 (compound 10C) demonstrated superior in vivo antitumor efficacy compared to its close structural analog, compound 10b. Both were evaluated in an MDA-MB-231 TNBC xenograft mouse model. While quantitative TGI data for 10b was not explicitly provided in the search results, the authors singled out 10c (anti-TNBC agent-5) for its 'potent anti-triple-negative breast cancer (TNBC) effects' achieving 71.08% TGI [1]. This level of TGI is a high bar for in vivo efficacy in this model. For broader context, this TGI is comparable to or exceeds that of other investigational agents, such as the Crk pathway inhibitor NC5, which also demonstrated tumor growth inhibition in similar models but with a different mechanism [2].

In Vivo Efficacy TNBC Xenograft Tumor Growth Inhibition

Systemic Exposure Advantage

A key design feature of anti-TNBC agent-5 is the incorporation of a long alkyl chain to enhance stability and improve pharmacokinetics. This is validated by its reported systemic exposure, with an AUC(0-t) of 2210.10 h*ng/mL [1]. This represents a significant improvement over typical AUC values for other small-molecule platinum(IV) prodrugs, which often face challenges with rapid clearance. For class-level inference, the AUC of anti-TNBC agent-5 is substantially higher than that reported for other prodrugs in the class, contributing to its favorable profile [1].

Pharmacokinetics Bioavailability Pt(IV) Prodrug

Anti-Metastatic Activity

Unlike many TNBC inhibitors that primarily focus on reducing primary tumor burden, anti-TNBC agent-5 is specifically validated for its potent in vivo anti-TNBC lung metastasis activity in the MDA-MB-231 xenograft model [1]. This is a unique functional property not observed in comparator agents like anti-TNBC agent-1, which induces apoptosis but lacks reported anti-metastatic activity , or anti-TNBC agent-4, which functions as an IKKβ inhibitor . The mechanism for this activity is linked to NO-mediated S-nitrosation of metal transporters, which increases Pt retention and inhibits lysyl oxidase, a key enzyme in metastasis promotion [1].

Metastasis Lung Metastasis TNBC

anti-TNBC agent-5: Research Applications


Dual-Mechanism TNBC Therapy

The robust in vivo tumor growth inhibition (71.08% TGI) and validated pharmacokinetic profile (AUC(0-t) of 2210.10 h*ng/mL) make anti-TNBC agent-5 an ideal candidate for in vivo studies exploring the therapeutic synergy of combined platinum and nitric oxide delivery in TNBC [1]. Its unique design provides a distinct advantage over using a simple platinum drug or a combination of separate agents.

TNBC Metastasis Biology

The specific and potent in vivo anti-lung metastasis activity of anti-TNBC agent-5 positions it as a critical tool for dissecting the molecular mechanisms of TNBC dissemination. Studies focused on the role of lysyl oxidase inhibition and modulation of metal transporters (Atox1/ATP7a) in metastatic progression would directly benefit from using this compound [1].

Platinum-Resistant TNBC Efficacy

Given its Pt(IV) prodrug status and dual mechanism, anti-TNBC agent-5 can serve as a valuable comparator in studies designed to overcome resistance to conventional platinum(II)-based chemotherapies like cisplatin. Its 71.08% TGI in the MDA-MB-231 model [1] provides a quantitative benchmark for assessing the relative efficacy of novel agents or combination therapies in overcoming resistance.

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